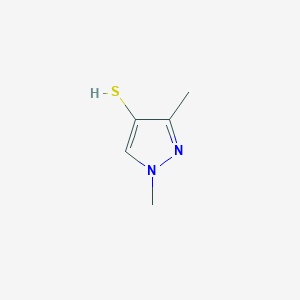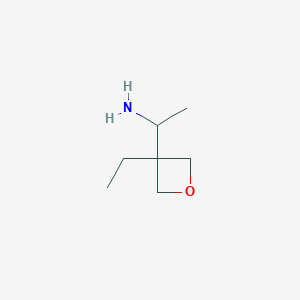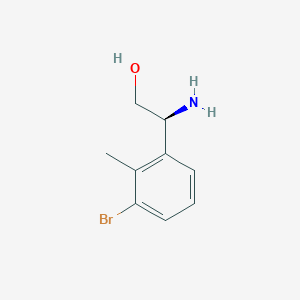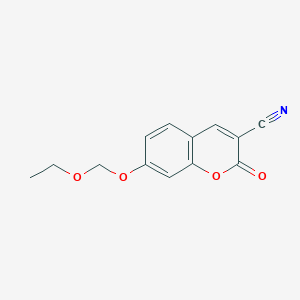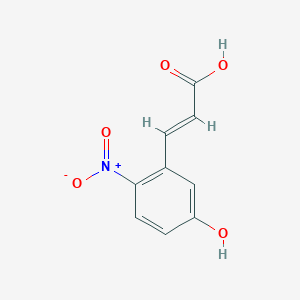
3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H7NO5 This compound is characterized by the presence of a hydroxy group and a nitro group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid typically involves the nitration of a hydroxy-substituted phenylprop-2-enoic acid. One common method includes the nitration of 3-(5-Hydroxyphenyl)prop-2-enoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 3-(5-Oxo-2-nitrophenyl)prop-2-enoic acid.
Reduction: Formation of 3-(5-Hydroxy-2-aminophenyl)prop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to biological effects such as antimicrobial activity.
類似化合物との比較
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid:
3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid: Similar structure with an additional methoxy group.
Uniqueness
3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid is unique due to the specific positioning of the hydroxy and nitro groups, which influence its chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the phenyl ring provides a unique balance of properties that can be exploited in various chemical and biological contexts.
特性
分子式 |
C9H7NO5 |
|---|---|
分子量 |
209.16 g/mol |
IUPAC名 |
(E)-3-(5-hydroxy-2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7NO5/c11-7-2-3-8(10(14)15)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13)/b4-1+ |
InChIキー |
SPWWWLCTUNXBRR-DAFODLJHSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)/C=C/C(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=C(C=C1O)C=CC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylicacid](/img/structure/B13608233.png)



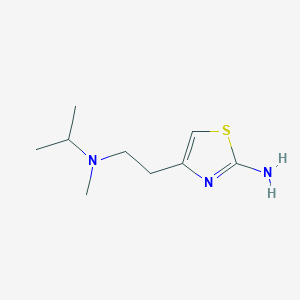
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde](/img/structure/B13608272.png)
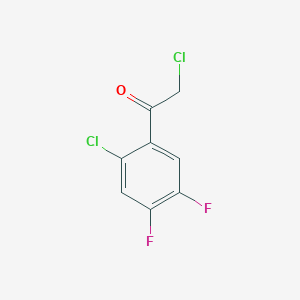
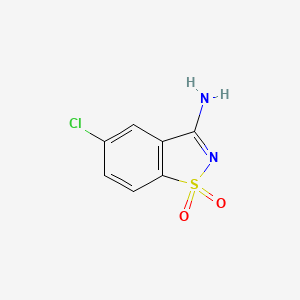
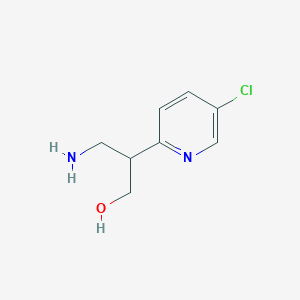
![(4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride](/img/structure/B13608291.png)
